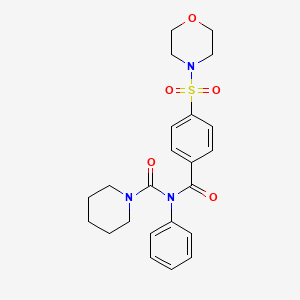

N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholinosulfonyl group, a benzoyl group, and a piperidine carboxamide structure, making it a versatile molecule in various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps:

Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(morpholinosulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.

Amidation Reaction: The acid chloride is then reacted with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinosulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The underlying mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Inhibition of Protein Kinases

The compound has also been investigated for its ability to inhibit specific protein kinases involved in cancer progression. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is often associated with tumorigenesis.

Data Table 1: Inhibition Potency Against Protein Kinases

Pain Management

The compound is being explored for its analgesic properties. Preliminary studies suggest that it may modulate pain pathways, providing relief from chronic pain conditions.

Case Study:

In a preclinical model of neuropathic pain, administration of this compound resulted in a significant reduction in pain scores, indicating its potential utility in pain management therapies.

Drug Delivery Systems

The compound's solubility and stability profile make it an excellent candidate for formulation development in drug delivery systems. Researchers are investigating its incorporation into nanoparticles and liposomes to enhance bioavailability and targeted delivery.

Data Table 2: Formulation Characteristics

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The morpholinosulfonyl group can enhance the compound’s binding affinity to these targets, while the benzoyl and piperidine groups contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(morpholinosulfonyl)benzoyl)-N-methylpiperidine-1-carboxamide

- N-(4-(morpholinosulfonyl)benzoyl)-N-ethylpiperidine-1-carboxamide

Uniqueness

N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, stability, and reactivity, making it particularly valuable in certain research contexts.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving a piperidine ring, a morpholinosulfonyl group, and a phenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

-

Inhibition of Protein Kinases :

- The compound exhibits inhibitory activity against insulin-like growth factor 1 receptor (IGF-1R) and insulin receptors (IR). These receptors are crucial in cancer biology, as their overexpression is linked to tumor growth and metastasis. In vitro studies have shown that small molecule inhibitors targeting IGF-1R can effectively reduce cancer cell proliferation across various tumor types, including breast and prostate cancers .

-

Cytotoxicity :

- Research indicates that compounds similar to this compound demonstrate cytotoxic effects on cancer cell lines. For instance, studies on related piperidine derivatives revealed significant inhibition of cell growth in lung adenocarcinoma (A549) cells, with mechanisms involving cell cycle arrest and apoptosis induction .

- Enzyme Inhibition :

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the piperidine and morpholino groups can significantly affect potency and selectivity for biological targets:

| Structural Feature | Impact on Activity |

|---|---|

| Morpholino Group | Enhances solubility and receptor binding affinity |

| Piperidine Ring | Modulates interaction with IGF-1R and IR |

| Sulfonyl Group | Contributes to enzyme inhibition properties |

Study 1: Cytotoxic Activity Assessment

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that modifications in the phenyl group significantly altered the half-maximal inhibitory concentration (IC50) values, demonstrating a clear SAR trend where specific substitutions led to enhanced cytotoxicity against MCF-7 and A549 cells .

Study 2: Inhibition of IGF-1R

In another research effort, the compound was tested for its ability to inhibit IGF-1R signaling pathways in vitro. The results showed that it effectively reduced downstream signaling cascades associated with cell survival and proliferation in tumor cells, confirming its potential as an anticancer agent .

Propiedades

IUPAC Name |

N-(4-morpholin-4-ylsulfonylbenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c27-22(19-9-11-21(12-10-19)32(29,30)25-15-17-31-18-16-25)26(20-7-3-1-4-8-20)23(28)24-13-5-2-6-14-24/h1,3-4,7-12H,2,5-6,13-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNVQZFABVMHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.